N-(2-methoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
CAS No.: 1396861-14-5
Cat. No.: VC5193000
Molecular Formula: C17H19N3O3S
Molecular Weight: 345.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396861-14-5 |
|---|---|
| Molecular Formula | C17H19N3O3S |
| Molecular Weight | 345.42 |
| IUPAC Name | N-[2-(2-methoxyphenyl)ethyl]-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
| Standard InChI | InChI=1S/C17H19N3O3S/c1-23-14-5-3-2-4-12(14)6-8-18-16(22)13-10-20-15(21)7-9-19-17(20)24-11-13/h2-5,7,9,13H,6,8,10-11H2,1H3,(H,18,22) |
| Standard InChI Key | POIPPITUTCAOFX-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CCNC(=O)C2CN3C(=O)C=CN=C3SC2 |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular architecture combines a pyrimidine ring fused with a thiazine moiety, creating a bicyclic system that confers rigidity and electronic diversity. The 2-methoxyphenethyl group attached to the carboxamide functionality introduces steric and electronic effects that may influence receptor binding or metabolic stability.
Molecular Formula and Key Descriptors
The presence of a methoxy group at the ortho position of the phenyl ring may enhance lipid solubility, potentially improving blood-brain barrier penetration. The thiazine ring’s sulfur atom could participate in hydrogen bonding or hydrophobic interactions with biological targets .
Synthetic Pathways and Methodological Considerations
Optimization Challenges
-
Regioselectivity: Ensuring proper ring fusion during cyclization steps.
-
Yield Improvement: Use of catalysts like DMAP to enhance amidation efficiency .
Comparative Analysis with Structural Analogs
This compound’s unique pyrimido-thiazine scaffold may offer synergistic effects by combining the pharmacological profiles of both heterocycles.
Future Research Directions
-
Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability using in vitro assays.
-
Target Identification: Employ affinity chromatography or computational docking to identify protein targets.
-
Toxicity Profiling: Assess acute and chronic toxicity in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume